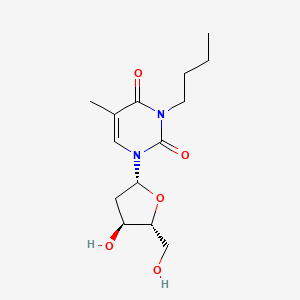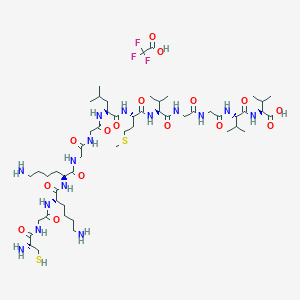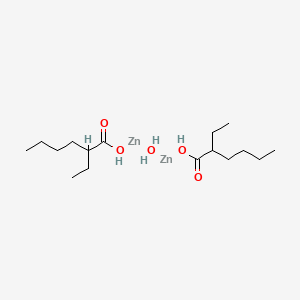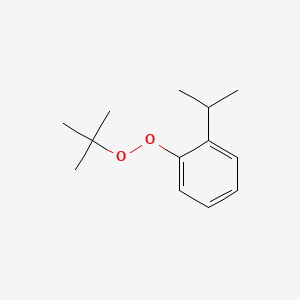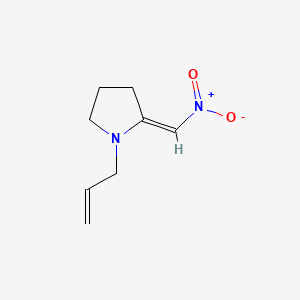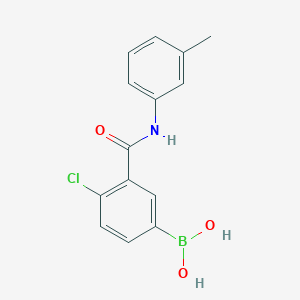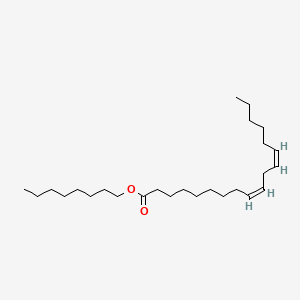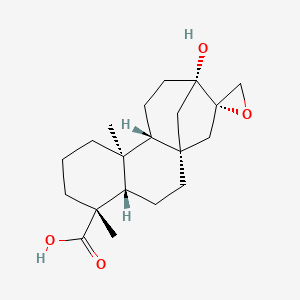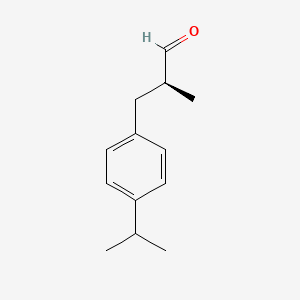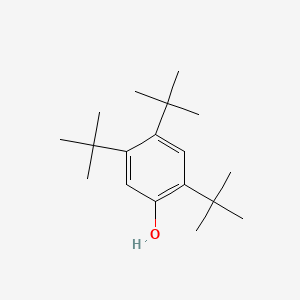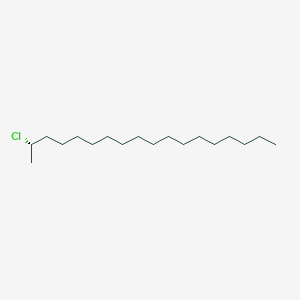
8-Decenal, (8E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Decenal, (8E)-: is an organic compound with the molecular formula C10H18O . It is a type of aldehyde with a double bond located at the 8-9 position. This compound is known for its distinct odor and is often used in the fragrance industry. It is also found in various natural sources and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Wittig Reaction: One common method to synthesize 8-Decenal, (8E)- is through the Wittig reaction. This involves the reaction of a phosphonium ylide with an aldehyde to form the desired alkene.
Hydroformylation: Another method involves the hydroformylation of 1-octene, followed by oxidation to yield 8-Decenal, (8E)-.
Industrial Production Methods:
Catalytic Hydrogenation: In industrial settings, 8-Decenal, (8E)- can be produced by the catalytic hydrogenation of 1-octyne followed by selective oxidation.
Biotechnological Methods: Some industrial processes utilize biotechnological methods involving microorganisms to produce 8-Decenal, (8E)- from natural precursors.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 8-Decenal, (8E)- can undergo oxidation reactions to form carboxylic acids.
Reduction: It can be reduced to form the corresponding alcohol, 8-decenol.
Addition Reactions: The double bond in 8-Decenal, (8E)- can participate in addition reactions with halogens or hydrogen.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Addition Reactions: Halogens like bromine or hydrogen gas in the presence of a catalyst are used for addition reactions.
Major Products Formed:
Oxidation: 8-Decenoic acid.
Reduction: 8-Decenol.
Addition: 8,9-Dibromodecanal or 8-Decanal.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Fragrances: 8-Decenal, (8E)- is used as an intermediate in the synthesis of various fragrance compounds.
Organic Synthesis: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology:
Pheromone Studies: This compound is studied for its role as a pheromone in certain insect species.
Biochemical Pathways: It is used to study biochemical pathways involving aldehydes.
Medicine:
Drug Development: 8-Decenal, (8E)- is explored for its potential use in drug development due to its biological activity.
Industry:
Flavor and Fragrance Industry: It is widely used in the flavor and fragrance industry for its pleasant odor.
Agriculture: It is used in agriculture as a component of insect attractants.
Wirkmechanismus
Molecular Targets and Pathways:
Enzyme Interaction: 8-Decenal, (8E)- interacts with various enzymes involved in aldehyde metabolism.
Signal Transduction: It can act as a signaling molecule in certain biological pathways, influencing cellular responses.
Vergleich Mit ähnlichen Verbindungen
8-Decenal, (8Z)-: This is the cis-isomer of 8-Decenal, (8E)- and has different physical and chemical properties.
Nonanal: A similar aldehyde with one less carbon atom.
Decanal: A saturated aldehyde with no double bonds.
Uniqueness:
Double Bond Position: The unique position of the double bond in 8-Decenal, (8E)- gives it distinct reactivity compared to its isomers and other aldehydes.
Odor Profile: Its specific odor profile makes it valuable in the fragrance industry.
Eigenschaften
CAS-Nummer |
174155-47-6 |
|---|---|
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
(E)-dec-8-enal |
InChI |
InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h2-3,10H,4-9H2,1H3/b3-2+ |
InChI-Schlüssel |
DGJAEYIZIUUWSJ-NSCUHMNNSA-N |
Isomerische SMILES |
C/C=C/CCCCCCC=O |
Kanonische SMILES |
CC=CCCCCCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



